molecular formula C9H8I2O2 B2577691 2-Ethoxy-3,5-diiodobenzaldehyde CAS No. 708272-98-4

2-Ethoxy-3,5-diiodobenzaldehyde

Cat. No.: B2577691
CAS No.: 708272-98-4
M. Wt: 401.97
InChI Key: LSRZGHYOLLVQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-3,5-diiodobenzaldehyde is an organic compound with the molecular formula C9H8I2O2 It is characterized by the presence of two iodine atoms and an ethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,5-diiodobenzaldehyde typically involves the iodination of 2-ethoxybenzaldehyde. The reaction is carried out using iodine and an oxidizing agent such as sodium iodate or potassium iodate in an acidic medium. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as sodium azide or organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: 2-Ethoxy-3,5-diiodobenzoic acid.

    Reduction: 2-Ethoxy-3,5-diiodobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

2-Ethoxy-3,5-diiodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodobenzaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.

    2-Ethoxybenzaldehyde: Lacks the iodine atoms, resulting in different reactivity and applications.

    2-Ethoxy-3,5-dibromobenzaldehyde: Similar structure but with bromine atoms instead of iodine, leading to different chemical properties.

Uniqueness

2-Ethoxy-3,5-diiodobenzaldehyde is unique due to the presence of both iodine atoms and an ethoxy group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-ethoxy-3,5-diiodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8I2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRZGHYOLLVQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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